6-Azaspiro[3.5]nonane-7,9-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[3.5]nonane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-7(11)9-5-8(6)2-1-3-8/h1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQUGOOTSUQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Advanced Structural Characterization of 6 Azaspiro 3.5 Nonane 7,9 Dione
Elucidation of Spirocyclic Geometry and Conformational Analysis
The geometry of 6-Azaspiro[3.5]nonane-7,9-dione is defined by the fusion of a four-membered cyclobutane (B1203170) ring and a six-membered piperidine-2,6-dione ring at a quaternary spiro carbon. The cyclobutane ring typically adopts a puckered conformation to relieve ring strain. The six-membered piperidine-dione ring is expected to exist in a distorted chair or boat conformation, influenced by the presence of the spiro center and the two carbonyl groups.
The conformational flexibility of the molecule is significantly restricted due to the spirocyclic nature. This rigidity is a key feature of spiro compounds and influences their interaction with biological targets. Computational modeling and conformational analysis studies on related spiro[3.5]nonane systems can provide insights into the preferred spatial arrangement of the rings and the substituents. nih.gov The interplay of steric and electronic effects governs the conformational equilibrium of the molecule.
Stereochemical Aspects and Chiral Properties of the Azaspiro[3.5]nonane Skeleton
The 6-Azaspiro[3.5]nonane skeleton, while achiral in its parent form, can become chiral upon substitution on the rings. The introduction of substituents can create one or more stereocenters, leading to the possibility of diastereomers and enantiomers. The stereochemistry of these derivatives is of paramount importance, particularly in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. beilstein-journals.orgchemrxiv.orgacs.org
The controlled synthesis of specific stereoisomers of azaspiro compounds is a significant area of research. beilstein-journals.orgchemrxiv.orgacs.org Asymmetric synthesis strategies are often employed to obtain enantiomerically pure compounds, which is crucial for the development of selective therapeutic agents. The inherent chirality of substituted azaspiro[3.5]nonane skeletons makes them attractive scaffolds for the design of novel drugs. nih.gov
Spectroscopic Investigations for Definitive Structural Assignment
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a comprehensive characterization of its molecular structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D techniques)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound.
¹H NMR: The proton spectrum would show distinct signals for the protons on the cyclobutane and piperidine-dione rings. The chemical shifts and coupling constants of these protons would provide information about their local electronic environment and spatial relationships. The NH proton of the imide group is expected to appear as a broad singlet.
¹³C NMR: The carbon spectrum would reveal signals for all eight carbon atoms in the molecule. The two carbonyl carbons of the dione (B5365651) functionality would resonate at a characteristic downfield chemical shift (typically in the range of 160-180 ppm). The spiro carbon, being a quaternary carbon, would also have a unique chemical shift.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₁₁NO₂, HRMS would provide an accurate mass measurement. nist.govnih.gov This data is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Exact Mass | 153.07898 |
Table 1: Calculated Molecular Properties of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands would be associated with the cyclic imide functionality.
Cyclic imides typically exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations. optica.orgspectroscopyonline.com These bands are expected to appear in the region of 1700-1800 cm⁻¹. spectroscopyonline.compg.edu.pl The N-H stretching vibration of the imide group would give rise to a band around 3200 cm⁻¹. spectroscopyonline.com The C-H stretching and bending vibrations of the aliphatic rings would also be observed.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch | ~3200 |
| C=O Stretch (asymmetric) | 1735-1790 |
| C=O Stretch (symmetric) | 1680-1750 |
| C-N Stretch | 1100-1300 |
Table 2: Expected Infrared Absorption Frequencies for this compound.
Chemical Reactivity and Mechanistic Investigations of 6 Azaspiro 3.5 Nonane 7,9 Dione
Reactions Involving the Dione (B5365651) Functionalities
The glutarimide (B196013) portion of 6-Azaspiro[3.5]nonane-7,9-dione contains two carbonyl groups that are susceptible to a variety of transformations typical of diones, including nucleophilic additions and reactions at the alpha-positions via enolate intermediates.
Nucleophilic Additions and Condensation Reactions
The carbonyl groups of the glutarimide ring can undergo nucleophilic attack. A notable example is the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a weak base like an amine. chemistrylearner.comwikipedia.org In the context of cyclic diones such as cyclohexane-1,3-dione, this reaction proceeds with aldehydes to form Knoevenagel adducts and can be followed by a Michael addition in a tandem sequence. acs.org While specific studies on this compound are not extensively documented, its structural similarity to other cyclic diones suggests its potential to participate in similar condensation reactions. The reaction mechanism generally involves the deprotonation of the active methylene compound by a base to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of the dione. chemistrylearner.com
Another important reaction is the Michael addition, or conjugate addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org For instance, 3-methylidenepiperidine-2,6-dione, a related glutarimide derivative, readily undergoes thio-Michael addition with various thiophenols. rscf.ru This suggests that if an α,β-unsaturated derivative of this compound were formed, for example, through a prior Knoevenagel condensation, it would be a viable substrate for Michael additions.
Alpha-Functionalization via Enolate Chemistry
The carbon atoms alpha to the carbonyl groups in the glutarimide ring can be functionalized through the formation of enolate intermediates. This is a common strategy for introducing substituents at the α-position of carbonyl compounds.
A key example of this is alpha-halogenation. The treatment of ketones with bromine (Br₂) in the presence of an acid catalyst leads to the formation of an α-bromo ketone. masterorganicchemistry.comlibretexts.org The reaction proceeds through an enol intermediate, which acts as the nucleophile. Similarly, α-bromination of carboxamides can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov Given the presence of the dione functionality, this compound is expected to undergo α-halogenation under appropriate conditions, providing a handle for further synthetic modifications.
Furthermore, the generation of enolates from glutarimide derivatives allows for various alkylation and acylation reactions at the α-position, expanding the synthetic utility of this scaffold.
Transformations at the Azaspiro Nitrogen
The secondary amine nitrogen atom in the this compound ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through alkylation and acylation reactions.
Alkylation and Acylation Reactions
N-alkylation of glutarimide derivatives is a well-established transformation. For instance, 3-ethyl-3-methylglutarimide can be N-alkylated with various benzyl (B1604629) bromides. publish.csiro.au Similarly, glutarimide derivatives can be N-alkylated using alkyl bromides or iodides in the presence of a base like caesium carbonate. googleapis.com These methods are directly applicable to this compound, enabling the synthesis of a library of N-substituted derivatives.
N-acylation of glutarimides is also a synthetically valuable reaction. N-acyl-glutarimides have been recognized as highly reactive acyl transfer reagents due to the twisted nature of the exocyclic amide bond, which weakens the amidic resonance. rsc.orgacs.orgnih.gov This inherent reactivity allows for chemoselective acylation reactions. For example, N-acyl-glutarimides can be coupled with N-acylpyrroles or O-aryl esters in the presence of silylamide bases to produce unsymmetrical imides with high selectivity. rsc.org This suggests that the nitrogen of this compound can be readily acylated, and the resulting N-acyl derivative could serve as a precursor for further transformations.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl bromide/iodide, Caesium carbonate | N-Alkyl-glutarimide derivative | googleapis.com |
| N-Alkylation | Benzyl bromide | N-Benzyl-glutarimide derivative | publish.csiro.au |
| N-Acylation | Coupling with N-acylpyrroles/O-aryl esters, Silylamide bases | Unsymmetrical imides | rsc.org |
Ring-Opening and Ring-Expansion Processes of the Spirocyclic System
The strained spirocyclic system of this compound can undergo ring-opening and ring-expansion reactions, providing access to different molecular architectures.
Ring-opening of the glutarimide ring in N-acyl derivatives has been demonstrated. For example, a lithium hydroxide (B78521) (LiOH)-promoted hydrolysis of twisted N-acyl glutarimides leads to the selective cleavage of the C-N bond, affording primary amides under mild conditions. wikipedia.orgacs.orgrscf.ru This reaction is efficient at room temperature and highlights the lability of the glutarimide ring under basic conditions.
Radical Reaction Pathways
Radical reactions offer a powerful tool for the formation of C-C and C-heteroatom bonds. While specific radical reactions involving this compound are not extensively reported, the general principles of radical chemistry can be applied to predict its potential reactivity.
For instance, radical cyclization of N-alkenylamides is a known method for constructing heterocyclic systems. A visible-light-promoted radical alkylation/cyclization of allylic amides with N-hydroxyphthalimide esters has been developed for the synthesis of oxazolines. researchgate.net This suggests that an N-alkenyl derivative of this compound could potentially undergo intramolecular radical cyclization to form more complex polycyclic structures.
Furthermore, a NaI/PPh₃-catalyzed decarboxylative radical cascade cyclization of N-arylacrylamides with redox-active esters has been reported for the synthesis of quaternary oxindoles. beilstein-journals.org This type of transformation, if applied to a suitable derivative of this compound, could lead to the introduction of a quaternary center at the 5-position of the glutarimide ring.
The development of such radical-mediated transformations would significantly expand the synthetic utility of the this compound scaffold.
Regioselectivity and Diastereoselectivity in Chemical Reactions
A detailed examination of the regioselectivity and diastereoselectivity of this compound would involve investigating how different reagents and reaction conditions favor the formation of one constitutional isomer or stereoisomer over others. Key areas for such investigations would include, but are not limited to, reduction of the carbonyl groups, alkylation or acylation of the nitrogen atom, and reactions at the alpha-carbons to the carbonyls.
The two carbonyl groups at the 7- and 9-positions are chemically distinct, and their selective reduction would be a key aspect of regioselectivity. The steric hindrance imposed by the spiro-fused cyclobutane (B1203170) ring would likely play a critical role in directing an incoming reagent to the less hindered carbonyl group.
Furthermore, the presence of stereocenters, including the spiro-carbon atom, means that reactions can lead to the formation of diastereomers. The facial selectivity of nucleophilic attack on the carbonyl carbons or electrophilic attack on any formed enolates would be governed by the existing stereochemistry of the molecule. The rigid conformation of the spirocyclic system is expected to create a significant facial bias, potentially leading to high diastereoselectivity in certain reactions.
Unfortunately, a search of the current scientific literature did not yield specific experimental data to populate detailed tables on the regioselective and diastereoselective reactions of this compound. Such data would typically be presented in tables summarizing the reactants, reaction conditions, and the observed ratios of the resulting regioisomers and diastereomers. The generation of such tables awaits future research in this specific area of organic chemistry.
Derivatization and Functionalization Strategies of the 6 Azaspiro 3.5 Nonane 7,9 Dione Scaffold
Modification at the Spirocenter and Cyclobutane (B1203170) Ring
Direct modification of the spiro-fused cyclobutane ring in the 6-azaspiro[3.5]nonane-7,9-dione scaffold is challenging due to the inherent stability of the C-C single bonds. However, several synthetic strategies, demonstrated on analogous spirocyclic systems, can be envisioned for its derivatization.
One potential approach involves the introduction of unsaturation into the cyclobutane ring to enable further functionalization. While direct dehydrogenation is difficult, the synthesis of a cyclobutene (B1205218) precursor could open avenues for derivatization. For instance, the catalytic arylboration of spirocyclic cyclobutenes has been shown to be an effective method for introducing aryl and boryl groups, which can then be further manipulated. nih.govacs.org This would allow for the synthesis of highly substituted spiro[3.n]alkanes.
Ring expansion reactions represent another strategy for modifying the cyclobutane moiety. For example, the reaction of spirocyclopropanes with stabilized sulfonium (B1226848) ylides has been demonstrated to yield spirocyclobutanes through a regioselective ring expansion. rsc.org This suggests that a related strategy starting from a spiro[2.5]octane precursor could potentially be used to construct the 6-azaspiro[3.5]nonane core with substituents on the cyclobutane ring.
Furthermore, photochemical methods could be employed. Studies on dispiro-substituted cyclobutane-1,3-diones have shown that photochemical ring expansion can occur, although the efficiency is dependent on the size of the spiro ring. nih.gov This indicates a potential, albeit likely low-yielding, pathway for modifying the cyclobutane ring of the target scaffold.
Table 1: Potential Strategies for Cyclobutane Ring Modification
| Strategy | Description | Potential Outcome | Reference (Analogous Systems) |
|---|---|---|---|
| Catalytic Arylboration | Introduction of aryl and boryl groups onto a spirocyclic cyclobutene precursor. | Substituted 6-azaspiro[3.5]nonanes | nih.govacs.org |
| Ring Expansion | Reaction of a spirocyclopropane precursor with sulfonium ylides. | Substituted 6-azaspiro[3.5]nonane-7,9-diones | rsc.org |
Functionalization of the Dione (B5365651) Moieties
The glutarimide-like dione moiety of this compound offers several handles for functionalization. The active methylene (B1212753) group positioned between the two carbonyls is a key site for derivatization.
A common reaction involving active methylene compounds is the Knoevenagel condensation. organic-chemistry.orgrsc.org This reaction involves the base-catalyzed condensation of the active methylene group with aldehydes or ketones to form α,β-unsaturated products. In the context of the this compound scaffold, this would lead to the introduction of an alkylidene or arylidene substituent at the 8-position. Such reactions have been successfully applied to related spirocyclic diones, such as in the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov
The resulting exocyclic double bond can then serve as a Michael acceptor for the introduction of further functionality. This has been demonstrated in multicomponent domino reactions involving Knoevenagel condensation followed by Michael addition and cyclization to generate complex spiro compounds. mdpi.com
The carbonyl groups themselves can also be targets for modification, for example, through reduction to the corresponding hydroxyl groups or conversion to thiocarbonyls.
Table 2: Functionalization of the Dione Moiety
| Reaction | Reagents | Product Type | Reference (Analogous Systems) |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | 8-Alkylidene/Arylidene derivatives | organic-chemistry.orgnih.gov |
N-Functionalization of the Azaspiro Nitrogen
The nitrogen atom of the glutarimide (B196013) ring is a versatile point for derivatization, allowing for the introduction of a wide range of substituents. Standard N-alkylation and N-arylation reactions are readily applicable to this scaffold.
N-Alkylation can be achieved under various conditions. A practical method for the N-alkylation of succinimide (B58015) and glutarimide involves reaction with an alkyl halide in the presence of a base such as potassium carbonate. researchgate.net More advanced methods, such as the use of manganese pincer complexes, allow for the efficient and selective N-alkylation of amines with alcohols via a borrowing hydrogen mechanism, which could be applicable here. nih.gov
N-Arylation is also a well-established transformation. Copper-catalyzed Ullmann-type couplings are a common method for forming C-N bonds between heterocyclic amines and aryl halides. researchgate.net More recently, nickel-catalyzed asymmetric reductive cross-coupling of imide electrophiles with (hetero)aryl halides has been developed for the synthesis of enantioenriched α-arylglutarimides, a strategy that could be adapted for the N-arylation of the this compound scaffold. nih.gov
The introduction of various functional groups on the nitrogen atom can significantly influence the scaffold's properties, including its solubility, lipophilicity, and biological target interactions.
Table 3: N-Functionalization Reactions
| Reaction Type | Typical Reagents | Product | Reference (Analogous Systems) |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl-6-azaspiro[3.5]nonane-7,9-dione | researchgate.net |
Annulation Reactions to Create Fused Polycyclic Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in this regard.
Transition-metal-catalyzed C–H activation-initiated spiroannulation reactions have emerged as an efficient method for constructing spirocyclic compounds. rsc.org While often used to create the spirocenter itself, related strategies could potentially be employed to build a new ring onto the existing scaffold.
Furthermore, cascade reactions can be designed to form fused rings. For example, a zinc-catalyzed asymmetric [3+3] annulation has been used to synthesize chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com A similar strategy, perhaps starting from a functionalized this compound, could lead to novel fused heterocyclic systems. Photoredox-mediated dearomative annulation cascades have also been shown to produce spirocyclic lactams, highlighting another potential route for creating fused structures. nih.gov
Generation of Diverse Chemical Libraries Based on the Scaffold
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive core for the generation of diverse chemical libraries for high-throughput screening in drug discovery. nih.govku.edu The various points of functionalization discussed above (the cyclobutane ring, the dione moiety, and the nitrogen atom) can be exploited in a combinatorial fashion to rapidly generate a large number of distinct compounds.
Solution-phase parallel synthesis techniques can be employed to elaborate on orthogonally protected functional groups introduced onto the scaffold. nih.govacs.org For example, a library could be generated by first creating a set of N-functionalized derivatives, followed by a Knoevenagel condensation with a diverse panel of aldehydes. This approach allows for the systematic exploration of the chemical space around the core scaffold.
The development of such libraries is crucial for identifying new bioactive molecules and for studying structure-activity relationships. The unique topology of the this compound scaffold provides a starting point for the design of libraries with high sp3 character, a desirable trait for improving the clinical success of drug candidates. acs.org
Computational and Theoretical Studies of 6 Azaspiro 3.5 Nonane 7,9 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
No studies detailing the use of quantum chemical methods to investigate the electronic structure, molecular orbitals, or reactivity descriptors of 6-Azaspiro[3.5]nonane-7,9-dione were identified.
Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics
No publications were found that report on the conformational analysis or the exploration of the potential energy surface of this compound using molecular mechanics or molecular dynamics simulations.
Elucidation of Reaction Mechanisms and Transition State Analysis
There is no available research that elucidates the mechanisms of chemical reactions involving this compound or provides analysis of the associated transition states through computational methods.
In Silico Modeling of Molecular Interactions for Scaffold Design
No in silico studies modeling the interaction of this compound with biological targets or its use as a scaffold in drug design were discovered in the searched literature.
Applications in Advanced Organic Synthesis Research
Role as a Key Building Block for Complex Natural Product Synthesis
The synthesis of complex natural products often relies on the strategic use of unique and sterically defined building blocks to construct intricate molecular architectures. While spirocyclic ketones, in general, are valuable precursors in organic synthesis, a review of the scientific literature does not currently provide specific examples of 6-Azaspiro[3.5]nonane-7,9-dione being utilized as a key building block in the total synthesis of complex natural products. The inherent structural features of this dione (B5365651), including its defined stereochemistry and reactive carbonyl groups, suggest its potential as a starting point for the construction of more elaborate molecules. However, at present, its application in this specific area of synthetic chemistry remains to be extensively explored and documented.
Precursor for the Development of Novel Heterocyclic Systems
The development of novel heterocyclic systems is a cornerstone of modern medicinal chemistry, as these scaffolds are prevalent in a vast array of biologically active compounds. The structure of this compound, containing both a lactam and a ketone functionality within a spirocyclic framework, theoretically positions it as a versatile precursor for a variety of heterocyclic transformations. For instance, the dicarbonyl nature of the molecule could lend itself to condensation reactions with various dinucleophiles to form new fused or spiro-heterocyclic systems. Despite this potential, there is a notable lack of specific published research detailing the use of this compound as a direct precursor for the development of novel heterocyclic systems.
Scaffold for Bioisosteric Replacement Studies
Bioisosteric replacement is a widely employed strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. Spirocyclic scaffolds are often considered as bioisosteres for more common, planar ring systems. While the related structural isomer, 7-Azaspiro[3.5]nonane-6,8-dione, has been investigated as a scaffold in the development of fatty acid amide hydrolase (FAAH) inhibitors and GPR119 agonists, there is no direct scientific literature available that describes the specific use of this compound as a scaffold in bioisosteric replacement studies. The unique spatial arrangement of its functional groups could offer a different vector space for substituent placement compared to its isomer, suggesting it as a candidate for future bioisosteric explorations.
Utility in Fragment-Based Lead Discovery as a Structural Motif
Fragment-based lead discovery (FBLD) has emerged as a powerful tool in drug discovery, relying on the identification of small, low-molecular-weight fragments that bind to a biological target. These fragments are then optimized and grown into more potent lead compounds. The rigid, three-dimensional nature of spirocyclic compounds makes them attractive motifs for inclusion in fragment libraries. However, a thorough review of the current scientific literature does not indicate any specific instances where this compound has been utilized as a structural motif in fragment-based screening campaigns. Its well-defined shape and potential for introducing diverse chemical functionality could make it a valuable addition to fragment libraries for exploring new chemical space in drug discovery programs.
Strategic Significance of 6 Azaspiro 3.5 Nonane 7,9 Dione in Medicinal Chemistry Research
The 6-azaspiro[3.5]nonane-7,9-dione core is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that is attractive for the design of novel therapeutics. Its inherent properties guide the development of potent and selective ligands for various biological targets.
Future Research Directions and Emerging Opportunities for 6 Azaspiro 3.5 Nonane 7,9 Dione
Exploration of More Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of complex molecules like 6-Azaspiro[3.5]nonane-7,9-dione often relies on multi-step processes that can be resource-intensive. A significant future direction lies in the development of more sustainable and environmentally benign synthetic routes. Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste, will be central to these efforts. nih.govresearchgate.netmdpi.comyoutube.com
Key areas for exploration include:
Catalytic Methods: Investigating novel catalytic systems, including biocatalysis and earth-abundant metal catalysis, could lead to more efficient and selective syntheses. acs.orgchemrxiv.org For instance, enzymatic reactions could offer high stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.
Renewable Starting Materials: Exploring the use of bio-based starting materials, such as itaconic acid, could provide a more sustainable alternative to petroleum-derived precursors. thieme-connect.com
Alternative Reaction Media: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis. mdpi.com Solvent-free reaction conditions, where applicable, would be an even more sustainable approach. unibo.it
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, often leading to higher yields and purity while minimizing waste. mdpi.com
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Biocatalysis | High stereoselectivity, mild reaction conditions |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability |
| Green Solvents | Lowered environmental impact and toxicity |
| Flow Chemistry | Enhanced safety, scalability, and efficiency |
Discovery of Unprecedented Reactivity and Transformation Pathways
The inherent ring strain and the presence of multiple functional groups in this compound suggest a rich and largely unexplored reactivity. Future research should focus on elucidating its chemical behavior and discovering novel transformations.
Potential areas of investigation include:
Ring-Opening and Ring-Expansion Reactions: The strained spirocyclic system could be susceptible to ring-opening reactions, providing access to novel linear or macrocyclic structures. Similarly, ring-expansion strategies could lead to the synthesis of larger, more complex heterocyclic systems.
Functionalization of the Core Structure: Selective modification of the azetidine and piperidine rings, as well as the dione (B5365651) functionality, could generate a diverse library of derivatives with unique properties. This could involve C-H activation, cycloaddition reactions, and various condensation reactions. researchgate.netmdpi.com
Domino and Cascade Reactions: Designing one-pot, multi-step reactions that proceed in a domino or cascade fashion can significantly improve synthetic efficiency and reduce waste. acs.org The complex architecture of this compound makes it an ideal candidate for such elegant synthetic strategies.
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Planning
The intersection of artificial intelligence (AI) and chemistry is a rapidly evolving field with the potential to revolutionize drug discovery and materials science. nih.govresearchgate.net For this compound, AI and machine learning (ML) can be powerful tools for both designing new derivatives and planning their synthesis.
De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel this compound derivatives with desired properties, such as enhanced biological activity or improved physicochemical characteristics. nih.govtue.nlnih.gov These models can explore a vast chemical space to identify promising candidates for synthesis and testing.
Synthesis Planning: Retrosynthesis prediction algorithms, powered by machine learning, can propose efficient synthetic routes to target derivatives. acs.orgtechnologynetworks.com These tools can analyze complex molecular structures and suggest optimal disconnection strategies and reaction conditions, saving significant time and resources in the laboratory.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning to predict the biological activity and other properties of virtual this compound derivatives. researchgate.net This allows for the prioritization of the most promising compounds for synthesis, streamlining the discovery process.
| AI/ML Application | Potential Impact on this compound Research |
| De Novo Design | Rapid identification of novel derivatives with desired properties |
| Synthesis Planning | Efficient and automated design of synthetic routes |
| Property Prediction | Prioritization of high-potential compounds for synthesis |
Potential Applications in Materials Science or Catalysis Research
Beyond its potential in medicinal chemistry, the unique three-dimensional structure of this compound makes it an interesting scaffold for applications in materials science and catalysis.
Materials Science: The rigid spirocyclic core could be incorporated into polymers or other materials to impart specific properties, such as thermal stability, rigidity, or unique optical characteristics. Spirocyclic compounds have been explored for applications in organic electronics and sensor technology.
Catalysis Research: The nitrogen atoms within the this compound framework could act as ligands for metal catalysts. The defined stereochemistry of the spirocycle could be exploited to create chiral catalysts for asymmetric synthesis, a critical area in modern organic chemistry. acs.orgchemrxiv.org The development of novel catalysts based on this scaffold could enable new and highly selective chemical transformations.
Q & A
(Basic) What methodological approaches are recommended for synthesizing 6-Azaspiro[3.5]nonane-7,9-dione with high purity?
To optimize synthesis, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example:
- Use a 2³ factorial design to test combinations of temperature (e.g., 80°C vs. 120°C), solvent (polar vs. non-polar), and catalyst concentration (low vs. high).
- Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to identify side reactions and adjust conditions dynamically .
- Purify the final product using recrystallization in ethanol/water mixtures, validated by melting point analysis and ¹H/¹³C NMR to confirm structural integrity .
(Advanced) How can computational modeling resolve contradictions in the thermodynamic stability of this compound?
Conflicting stability data often arise from experimental artifacts or incomplete sampling. Address this by:
- Conducting Density Functional Theory (DFT) calculations to map energy profiles of tautomeric forms and ring-opening pathways.
- Validating computational results with variable-temperature NMR to observe dynamic equilibria experimentally .
- Performing meta-analysis of published data using statistical tools (e.g., Grubbs’ test) to identify outliers and reconcile discrepancies .
(Basic) What analytical techniques are essential for characterizing impurities in this compound?
Impurity profiling requires a tiered approach:
LC-MS/MS for high-sensitivity detection of trace byproducts (e.g., azaspiro analogs with alkyl halide substituents, as seen in related compounds ).
GC-FID (Gas Chromatography with Flame Ionization Detection) to quantify volatile impurities.
X-ray crystallography to confirm stereochemical purity, particularly for spirocyclic isomers .
(Advanced) How should researchers design experiments to investigate the catalytic mechanism of this compound in asymmetric synthesis?
Mechanistic studies demand kinetic isotope effect (KIE) analysis and in situ spectroscopy :
- Use deuterated substrates to track hydrogen transfer steps via ²H NMR .
- Employ Raman spectroscopy to monitor bond vibrations during catalytic cycles.
- Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) under varied pH and solvent conditions .
(Basic) What theoretical frameworks guide the study of this compound’s reactivity?
Base experimental designs on frontier molecular orbital (FMO) theory and Marcus theory :
- FMO predicts regioselectivity in nucleophilic attacks (e.g., at the ketone vs. lactam positions).
- Marcus theory models electron-transfer kinetics in redox-active derivatives .
(Advanced) How can AI-driven tools enhance the prediction of this compound’s polymorphic forms?
Integrate machine learning (ML) with COMSOL Multiphysics simulations:
- Train ML models on crystallographic databases (e.g., Cambridge Structural Database) to predict packing motifs.
- Validate predictions via synchrotron X-ray diffraction and DSC (Differential Scanning Calorimetry) .
(Basic) What strategies mitigate decomposition during storage of this compound?
Stability studies should include:
- Accelerated degradation testing under high humidity (75% RH) and UV exposure.
- HPLC-UV monitoring of degradation products, with Arrhenius modeling to extrapolate shelf life .
(Advanced) How do solvent effects influence the tautomeric equilibrium of this compound?
Use multivariate analysis to dissect solvent impacts:
- Measure tautomer ratios in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents via ¹H NMR .
- Apply Kamlet-Taft solvatochromic parameters to correlate solvent polarity/polarizability with equilibrium constants .
(Basic) What protocols ensure reproducibility in scaling up this compound synthesis?
Adopt Quality by Design (QbD) principles:
- Define a Design Space using DoE (Design of Experiments) to identify critical process parameters (CPPs).
- Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
(Advanced) How can researchers resolve conflicting bioactivity data for this compound derivatives?
Address contradictions through systems biology approaches :
- Perform network pharmacology to map multi-target interactions.
- Validate hypotheses using CRISPR-Cas9 gene editing in cell lines to isolate specific pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
